molecular formula C14H11IN2O B1441373 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine CAS No. 885276-38-0

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B1441373
CAS No.: 885276-38-0
M. Wt: 350.15 g/mol
InChI Key: AKJCFRKLPAJOHF-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a benzyloxy group at the 8th position and an iodine atom at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or other halides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Deiodinated imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and the iodine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

  • 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
  • 3-(Benzyloxy)pyridin-2-amine
  • Pyrimido[1,2-a]benzimidazoles

Comparison: 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and binding affinities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-iodo-8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJCFRKLPAJOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722982
Record name 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-38-0
Record name 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in FIG. 6, N-iodosuccinimide (7.0 g, 31.2 mmol) was added to a solution of 8-benzyloxy-imidazo[1,2-α]pyridine (Example 19) 24 (7.0 g, 31.2 mmol) in dry acetonitrile (100 mL) at 0° C. The reaction was warmed to room temperature and then stirred for 12 hours. The mixture was filtered and the cake washed with acetonitrile and water and dried under high vacuum to afford 8-benzyloxy-3-iodo-imidazo[1,2-α]pyridine 31 as colorless solid. 9.0 g, 83%, yield.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
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8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
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8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
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8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 5
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

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